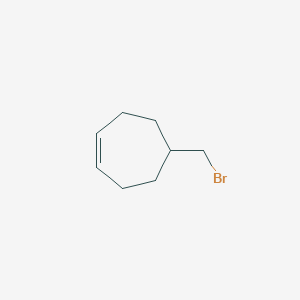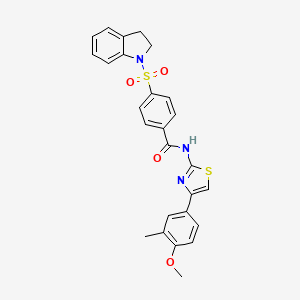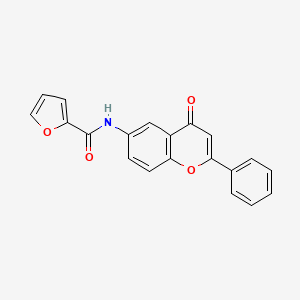
3-(N-nitrocarbamimidoyl)-1-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(N-nitrocarbamimidoyl)-1-phenylthiourea” seems to be a type of thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and as reagents in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “3-(N-nitrocarbamimidoyl)-1-phenylthiourea” were not found, thioureas can generally be synthesized from amines and isothiocyanates . For example, alkyl pyruvate hydrazones have been transformed into alkyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates under the Vilsmeyer–Haack reaction conditions .Aplicaciones Científicas De Investigación
DNA-binding Studies and Biological Activities
New nitrosubstituted acyl thioureas, including variants similar to 3-(N-nitrocarbamimidoyl)-1-phenylthiourea, have been synthesized and characterized for their potential in cancer therapy. Preliminary investigations into their anti-cancer potencies involved DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy. These compounds demonstrated significant DNA-binding capabilities and showed antioxidant, cytotoxic, antibacterial, and antifungal activities, indicating their potential as multi-functional agents in therapeutic applications (Tahir et al., 2015).
Isothiourea-Catalyzed Enantioselective Additions
Isothioureas, closely related to thioureas, have been used to catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions, demonstrating their utility in synthetic chemistry. This process, utilizing 4-nitrophenoxide generated in situ, facilitates catalyst turnover and has been optimized to achieve high yields and enantioselectivity. The findings open up new avenues for the development of asymmetric catalysis involving thiourea derivatives (Arokianathar et al., 2018).
Antimicrobial and Cytotoxic Studies
Disubstituted 4-Chloro-3-nitrophenylthiourea derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds showed promising antistaphylococcal activity and cytotoxicity against various cell lines, indicating their potential as antimicrobial agents and in cancer research. The study highlights the therapeutic possibilities of thiourea derivatives in treating infectious diseases and cancer (Bielenica et al., 2018).
Antibacterial Studies of Bis(N'-methoxybenzoylthioureido)-nitrobenzene
Bisthiourea ligands have been synthesized and characterized, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underscores the potential of thiourea derivatives in developing new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Halim et al., 2012).
Isothiourea-Catalyzed Michael Additions
Isothioureas have facilitated the enantioselective Michael addition of pronucleophiles to α,β-unsaturated aryl esters, generating products with two contiguous stereocenters. This method showcases the versatility of thiourea derivatives in catalyzing reactions that are pivotal for the synthesis of complex, biologically active molecules (Shu et al., 2019).
Propiedades
IUPAC Name |
(1E)-1-[amino(nitramido)methylidene]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c9-7(12-13(14)15)11-8(16)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZXFILBMUPJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=C(N)N[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)/N=C(\N)/N[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-nitrocarbamimidoyl)-1-phenylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2978528.png)

![2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide](/img/structure/B2978531.png)
![N'-(3-chloro-4-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2978532.png)

![1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2978535.png)
![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2978536.png)


![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2978540.png)
![5,6-Dimethyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2978541.png)

![Tert-butyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2978545.png)